molecular formula C12H12N2O B2857171 5-(Tert-butyl)-2-hydroxyisophthalonitrile CAS No. 303994-63-0

5-(Tert-butyl)-2-hydroxyisophthalonitrile

Cat. No.: B2857171
CAS No.: 303994-63-0
M. Wt: 200.241
InChI Key: ACFOBCICVBCDPM-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-2-hydroxyisophthalonitrile is an organic compound characterized by the presence of a tert-butyl group, a hydroxy group, and two nitrile groups attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-2-hydroxyisophthalonitrile typically involves the introduction of the tert-butyl group and the hydroxy group onto an isophthalonitrile framework. One common method involves the reaction of 5-tert-butylisophthalonitrile with a suitable hydroxylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the hydroxylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-2-hydroxyisophthalonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 5-(Tert-butyl)-2-oxo-isophthalonitrile.

    Reduction: Formation of 5-(Tert-butyl)-2-hydroxyisophthalamine.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

5-(Tert-butyl)-2-hydroxyisophthalonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-2-hydroxyisophthalonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The hydroxy group can form hydrogen bonds with target molecules, while the nitrile groups can participate in coordination with metal ions, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Tert-butyl)-2-hydroxybenzonitrile
  • 5-(Tert-butyl)-2-hydroxyphthalonitrile
  • 5-(Tert-butyl)-2-hydroxyterephthalonitrile

Properties

IUPAC Name

5-tert-butyl-2-hydroxybenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFOBCICVBCDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C#N)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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